3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile
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Overview
Description
3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a hydroxycyclobutylamino group and a carbonitrile group. Compounds with pyrazine rings are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Pyrazine derivatives, which include the compound , are known to exhibit a wide range of biological activities . They have been found to interact with various targets, including kinases, and have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities .
Mode of Action
Pyrazine derivatives often work by interacting with their targets and causing changes in cellular processes .
Biochemical Pathways
Pyrazine derivatives can affect a variety of pathways depending on their specific targets .
Result of Action
Based on the activities of similar compounds, it could potentially have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, or antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile typically involves the reaction of 2-chloropyrazine with 2-hydroxycyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(2-Oxocyclobutyl)amino]pyrazine-2-carbonitrile.
Reduction: Formation of 3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carbonitrile: Lacks the hydroxycyclobutyl group, resulting in different reactivity and biological activity.
2-Hydroxycyclobutylamine: Lacks the pyrazine ring, limiting its applications in medicinal chemistry.
Uniqueness
3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile is unique due to the presence of both the hydroxycyclobutyl and pyrazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(2-hydroxycyclobutyl)amino]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-5-7-9(12-4-3-11-7)13-6-1-2-8(6)14/h3-4,6,8,14H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZIGFZMWRBLHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=CN=C2C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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